Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate

Lipophilicity Physicochemical Properties Drug Design

Researchers face reproducibility failure when substituting ethyl oxoacetate-benzodioxole analogs due to LogP and reactivity divergence. CAS 86358-30-7 solves this: • Selective anticancer hit: IC50 values against prostate, pancreatic, leukemia cells; >150µM vs normal cells • Optimal lipophilicity (LogP 1.16) for membrane permeability & drug-likeness • α-Ketoester synthon for SAR libraries & scalable process chemistry • Immediate supply for lead optimization campaigns

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
CAS No. 86358-30-7
Cat. No. B1302099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate
CAS86358-30-7
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H10O5/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3
InChIKeyZYJHZYNSHIMYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate Procurement Guide


Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate (CAS 86358-30-7) is a versatile α-ketoester building block featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) core . It is recognized as a model system for studying biochemical properties and antitumor responses , and is employed as an intermediate in the synthesis of diverse bioactive molecules . The compound exhibits selective anticancer properties, showing significant antiproliferative activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines while maintaining low cytotoxicity towards normal cells (IC50 > 150 µM) .

Benzodioxole α-ketoester building block for library synthesis
Supports cell-model endpoint review in prostate, pancreatic, and leukemia lines
Ethyl ester format supports physicochemical profiling and permeability studies

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate: Substitution Risks


Direct substitution of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate with closely related analogs, such as the corresponding methyl ester or free acid, is not scientifically equivalent due to significant differences in physicochemical properties that directly impact reaction outcomes and biological activity . The ethyl ester group confers optimal lipophilicity (LogP = 1.16) [1] for membrane permeability and a distinct reactivity profile as an electrophilic synthon . These structural nuances translate into divergent pharmacokinetic behaviors and target engagement in biological systems, as evidenced by the compound's documented selective cytotoxicity against cancer cell lines . Therefore, substituting with a generic 'benzo[d][1,3]dioxol' derivative without the precise ethyl oxoacetate moiety would introduce uncharacterized variables, jeopardizing experimental reproducibility and synthetic success .

Ester
Methyl ester or free acid analogs may shift lipophilicity and permeability profile; LogP and membrane partitioning may differ
Core
Generic benzodioxole derivatives without the α-ketoester handle may not support the same electrophilic reactivity for library diversification
Endpoint
Cell-model endpoint profile may not transfer across analogs; reported selectivity requires analog-specific review

Performance Evidence: Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate


Lipophilicity: Ethyl Ester vs. Methyl Ester & Free Acid

The ethyl ester group of the target compound imparts a specific lipophilicity profile, quantified by a calculated LogP of 1.16 [1]. This value is optimal for balancing membrane permeability and aqueous solubility, a critical parameter in drug discovery . In contrast, the methyl ester analog (CAS 157530-74-0) is predicted to have a lower LogP, while the free acid analog (CAS 62396-98-9) will have a significantly lower LogP, as estimated by standard computational models . This difference in lipophilicity directly affects a compound's ability to passively diffuse across biological membranes, a key determinant of cellular uptake and, consequently, in vitro and in vivo activity .

Lipophilicity
Cross-study comparable
LogP 1.16 vs. methyl ester (estimated lower) and free acid (estimated significantly lower)
Supports permeability screening context
Calculated LogP; experimental confirmation advised
Lipophilicity Physicochemical Properties Drug Design

Selective Cytotoxicity Profile

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate demonstrates a favorable therapeutic window, exhibiting significant antiproliferative activity against multiple cancer cell lines (LNCaP, MIA PaCa-2, CCRF-CEM) while maintaining low cytotoxicity towards normal cells with an IC50 > 150 µM . This selectivity profile contrasts with other benzodioxole derivatives, such as those reported by Abu-Hashem et al. (2020), which displayed cytotoxic activity against HeLa cells only at much higher concentration ranges (0.219–1.94 mM) and with a CC50 value of 219 µM for the most potent analog [1]. While a direct head-to-head comparison is lacking, the data suggests the target compound achieves antiproliferative effects at significantly lower concentrations and with better selectivity.

Selective Cytotoxicity
Cross-study comparable
Normal cell IC50 > 150 µM; activity against LNCaP, MIA PaCa-2, CCRF-CEM lines
Supports cell-model endpoint review
Direct head-to-head comparator data not available
Cytotoxicity Anticancer Selectivity

Drug-Likeness and Pharmacokinetic Parameters

The molecular weight (222.19 g/mol) and topological polar surface area (TPSA = 61.83 Ų) [1] of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate place it well within the optimal range for oral drug-likeness according to Lipinski's Rule of Five and Veber's Rules . Compared to the free acid analog (MW = 194.14 g/mol), the ethyl ester provides a balance of properties that are more favorable for passive absorption and blood-brain barrier penetration . The specific combination of molecular weight and TPSA is a key differentiator for compounds intended for CNS or oral administration.

Drug-Likeness
Class-level inference
MW 222.19 g/mol, TPSA 61.83 Ų vs. free acid (MW 194.14, TPSA ~83 Ų)
May support oral drug-likeness screening
Class-level property inference; individual assay validation required
Physicochemical Properties Pharmacokinetics Drug-likeness

Privileged Synthetic Intermediate for Benzodioxole Libraries

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate serves as a key intermediate for the synthesis of a wide array of bioactive molecules, particularly those targeting cancer and inflammatory pathways . Its α-ketoester functionality is a versatile handle for generating libraries of benzodioxole-containing compounds with defined structure-activity relationships (SAR) . While other benzodioxole derivatives exist, the ethyl oxoacetate scaffold is specifically highlighted for its role in constructing potent cytotoxic agents, such as the acrylamide derivative reported by Han et al. (2025) which exhibited an IC50 of 4.92 µM against MDA-MB-231 cells [1].

Synthetic Utility
Supporting evidence
α-Ketoester handle enables nucleophilic addition and condensation for SAR library synthesis
Supports medicinal chemistry workflow fit
Utility confirmed via downstream acrylamide derivatives
Synthetic Intermediate Drug Discovery Structure-Activity Relationship

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate Applications


Medicinal Chemistry: Lead Optimization for Anticancer Agents

Given its demonstrated selective cytotoxicity against prostate, pancreatic, and leukemia cancer cell lines (IC50 > 150 µM against normal cells) , this compound is an ideal starting point for lead optimization campaigns aimed at developing novel anticancer therapeutics. Its favorable lipophilicity (LogP 1.16) [1] and drug-likeness parameters support further development.

Chemical Biology: Benzodioxole-Based Probe Libraries

As a privileged synthetic intermediate , this α-ketoester is perfectly suited for generating diverse libraries of benzodioxole-containing molecules. These libraries can be used to probe biological targets, elucidate structure-activity relationships, and identify new chemical probes for studying disease pathways [2].

Process Chemistry: Scalable Synthetic Routes

The compound's well-defined physicochemical properties and established synthetic routes (e.g., Friedel-Crafts acylation of 1,3-benzodioxole with ethyl oxalyl chloride) make it a suitable candidate for process chemistry development. Its use as a building block allows for the scalable production of more complex drug candidates.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and selectivity endpoints in LNCaP, MIA PaCa-2, CCRF-CEM lines
Benzodioxole probe library synthesis
α-Ketoester reactivity profile
Nucleophilic addition and condensation pathway validation
Physicochemical profiling studies
Ethyl ester permeability context
LogP, TPSA, and membrane permeability assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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